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molecular formula C13H20N2O B8406259 3-Aminomethyl-1-benzyl-3-methoxy-pyrrolidine

3-Aminomethyl-1-benzyl-3-methoxy-pyrrolidine

Cat. No. B8406259
M. Wt: 220.31 g/mol
InChI Key: CXSFZMFZEIXJPW-UHFFFAOYSA-N
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Patent
US05173484

Procedure details

The solution of 26.5 g (0.11 mol, 93% proof) 1-benzyl-3-cyano-3-methoxypyrrolidine in 300 ml methanol is hydrogenated at 15 g Raney-Ni at 60° C./100 bar H2. The catalyst is removed by filtration, the methanol is removed in vacuo, and the residue is distilled.
Name
1-benzyl-3-cyano-3-methoxypyrrolidine
Quantity
26.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:12][CH2:11][C:10]([C:15]#[N:16])([O:13][CH3:14])[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>CO.[Ni]>[NH2:16][CH2:15][C:10]1([O:13][CH3:14])[CH2:11][CH2:12][N:8]([CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH2:9]1

Inputs

Step One
Name
1-benzyl-3-cyano-3-methoxypyrrolidine
Quantity
26.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(CC1)(OC)C#N
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst is removed by filtration
CUSTOM
Type
CUSTOM
Details
the methanol is removed in vacuo
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled

Outcomes

Product
Name
Type
Smiles
NCC1(CN(CC1)CC1=CC=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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